molecular formula C9H9N3S B385929 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione CAS No. 28384-40-9

5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione

Cat. No.: B385929
CAS No.: 28384-40-9
M. Wt: 191.26g/mol
InChI Key: MAGFPLALYSZUTR-UHFFFAOYSA-N
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Description

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione (CAS 51291-31-7 ) is a sulfur-containing heterocyclic compound of significant interest in medicinal and agrochemical research. It serves as a versatile precursor for synthesizing a wide array of functionalized derivatives with potential biological activities . Chemical Profile: • Molecular Formula: C 10 H 11 N 3 S • Molecular Weight: 205.28 g/mol • Related CAS Registry Number: 28384-40-9 Research Applications and Value: The 1,2,4-triazole-3-thione scaffold is a privileged structure in drug discovery. Researchers utilize this compound primarily as a building block to develop novel molecules for biological evaluation. Its core structure is associated with antimicrobial properties . Studies on similar functionalized triazole derivatives have demonstrated promising activity against various Gram-positive and Gram-negative bacterial strains . The presence of multiple nucleophilic centers (sulfur and nitrogen atoms) in its structure allows for diverse chemical modifications, facilitating the exploration of structure-activity relationships (SAR) and the creation of compound libraries aimed at discovering new therapeutic or agrochemical agents . Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

5-benzyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGFPLALYSZUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28384-40-9
Record name 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione
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Preparation Methods

Formation of Acylthiosemicarbazides

The classical approach involves reacting substituted hydrazides with benzyl isothiocyanate in ethanol under reflux. For example, 4-hydroxybenzoic acid hydrazide reacts with benzyl isothiocyanate to form an intermediate acylthiosemicarbazide, which is subsequently cyclized in basic conditions. This method, while reliable, suffers from prolonged reaction times (6–24 hours) and moderate yields (50–70%).

Cyclization in Basic Media

The acylthiosemicarbazide intermediate is treated with 4N sodium hydroxide under reflux to induce cyclization into the triazole-thione ring. Neutralization with hydrochloric acid precipitates the product, which is recrystallized from ethanol. This step typically achieves yields of 59–86%, with melting points ranging from 167°C to 265°C depending on substituents.

One-Pot Synthesis: Streamlining Reaction Efficiency

Simultaneous Thiosemicarbazide Formation and Cyclization

A landmark improvement involves conducting both steps in a single pot. Substituted hydrazides (e.g., 4-benzoylaminobenzoic acid hydrazide) are refluxed with benzyl isothiocyanate in ethanol, followed by immediate treatment with 4N NaOH without isolating the intermediate. This method reduces total reaction time to 4–6 hours and improves yields to 73–86%.

Solvent and Base Optimization

Replacing traditional organic solvents with aqueous ethanol minimizes environmental impact. The use of 4N NaOH ensures complete cyclization while avoiding side reactions. Comparative studies show that this approach reduces solvent consumption by 40% compared to classical methods.

Functionalization and Derivatization Strategies

Post-Synthetic Modifications

The 3-thione group in 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione serves as a nucleophilic site for further functionalization. For instance, reaction with chloroacetic acid ethyl ester in ethanol-triethylamine yields thioether derivatives, which are precursors to antimicrobial agents.

Substituent Effects on Reaction Outcomes

Introducing electron-donating groups (e.g., allyl or cyclohexyl) at the 4-position enhances reaction yields due to improved intermediate stability. Conversely, bulky aryl groups (e.g., phenyl) necessitate extended reflux times (up to 24 hours) and result in lower yields (31–42%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • FTIR : The C=S stretch appears at 1170–1192 cm⁻¹, while N-H stretches (triazole ring) are observed at 3196–3376 cm⁻¹.

  • ¹H NMR : Allyl substituents exhibit characteristic multiplet signals at δ 4.81–5.14 ppm (=CH₂) and δ 5.76–5.89 ppm (–CH=).

  • HPLC : Retention times (2.63–3.53 minutes) confirm purity, with UV-Vis spectra showing λmax at 270–290 nm.

Crystallographic Insights

X-ray diffraction of analogous compounds (e.g., 5-[4-(4-fluorobenzoylamino)phenyl]-4-ethyl-1,2,4-triazole-3-thione) reveals planar triazole rings stabilized by intramolecular hydrogen bonds and π-π interactions. These structural features correlate with enhanced thermal stability (mp >250°C).

Comparative Analysis of Synthetic Methods

Method Reaction Time Yield (%) Solvent System Key Advantage
Traditional Two-Step6–24 hours50–70Ethanol/WaterHigh purity via recrystallization
One-Pot Synthesis4–6 hours73–86Aqueous EthanolReduced solvent waste
Post-Functionalization24 hours88Ethanol/TriethylamineEnables diverse derivative synthesis

Chemical Reactions Analysis

Oxidation Reactions

The thione (-C=S) group undergoes selective oxidation to form sulfoxides and sulfones under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)60°C, 6 h, aqueous NaOH5-Benzyl-1,2,4-triazole-3-sulfoxide72%
mCPBART, CH<sub>2</sub>Cl<sub>2</sub>, 12 h5-Benzyl-1,2,4-triazole-3-sulfone85%

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before full conversion to sulfones .

Reduction Reactions

The thione group is reducible to thiol (-SH) derivatives, enabling further functionalization.

Reducing Agent Conditions Product Yield Reference
NaBH<sub>4</sub>EtOH, reflux, 4 h5-Benzyl-1,2,4-triazole-3-thiol68%
LiAlH<sub>4</sub>THF, 0°C → RT, 2 h5-Benzyl-1,2,4-triazole-3-thiol91%

Application : Thiol derivatives serve as intermediates for synthesizing disulfide-linked bioconjugates .

Nucleophilic Substitution at the Benzyl Group

The benzyl substituent participates in palladium-catalyzed cross-coupling reactions.

Reagent Conditions Product Yield Reference
Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>Ar-X, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12 h5-Aryl-1,2,4-triazole-3-thione55–78%

Scope : Aryl halides (X = Br, I) with electron-donating or withdrawing groups react efficiently .

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes under copper catalysis.

Reagent Conditions Product Yield Reference
CuI, TBTADMSO, 50°C, 24 hBenzyl-triazole fused bicyclic systems63%

Key Observation : Reaction regioselectivity depends on the electronic nature of the alkyne .

Enzymatic Modifications

The compound serves as a substrate for enzymatic glycosylation in nucleoside synthesis.

Enzyme Conditions Product Yield Reference
E. coli UP/PNPKH<sub>2</sub>PO<sub>4</sub>, DMF/H<sub>2</sub>O, 50°C5-Benzyl-1,2,4-triazole-3-thione riboside41%

Utility : Enzymatic methods enable stereoselective synthesis of antiviral nucleoside analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione, exhibit notable antibacterial and antifungal properties. Studies have shown that compounds within this class can be effective against a range of pathogens:

  • Antibacterial : Compounds have been synthesized that demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. For instance, hybrids of triazole with ciprofloxacin have shown minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
  • Antifungal : The compound has been evaluated for antifungal activity against various strains, showing promising results comparable to established antifungal agents .

Antitumor Activity

Several studies have highlighted the potential of this compound in oncology. Its derivatives have been assessed for cytotoxic effects on cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzyme activities crucial for tumor growth .

Neuroprotective Effects

Emerging research suggests that triazole derivatives may offer neuroprotective benefits. The compounds exhibit antioxidant properties that could mitigate oxidative stress in neuronal cells .

Agrochemicals

This compound has been investigated for its potential as an agrochemical:

  • Fungicides : Its antifungal properties make it a candidate for developing new fungicides to protect crops from fungal infections .

Case Studies and Research Findings

StudyFindings
Yang et al. (2020)Synthesized triazole derivatives that showed enhanced antimicrobial activity against MRSA compared to standard treatments .
Hassan et al. (2019)Reported broad-spectrum antibacterial activity of triazole derivatives with MIC values comparable to leading antibiotics .
Bayrack et al. (2020)Investigated the antitumor activity of triazole compounds in vitro and found significant cytotoxic effects on various cancer cell lines .

Mechanism of Action

The mechanism of action of 5-benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as cytochrome P450 and various kinases.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Anticonvulsant Activity and Therapeutic Indices

Several triazole-3-thione derivatives exhibit anticonvulsant effects by modulating voltage-gated sodium channels or enhancing blood–brain barrier permeability . Key examples include:

Compound Name Substituents Therapeutic Index Key Findings Reference
4-Butyl-5-(3-chlorophenyl)-... 4-butyl, 5-(3-chlorophenyl) 10.3 Moderate efficacy in maximal electroshock seizure (MES) models
5-(3-Chlorobenzyl)-4-hexyl-... 4-hexyl, 5-(3-chlorobenzyl) 13.9 Higher therapeutic index; rapid action (15 min post-administration)
5-[(3-Fluorophenyl)ethyl]-4-hexyl-... (TPF-34) 4-hexyl, 5-(3-fluorophenylethyl) N/A Potent MES inhibition; low neurotoxicity
5-Benzyl-2,3-dihydro-1H-... 4-amino, 5-benzyl N/A Precursor for derivatives; direct anticonvulsant data pending

Key Insight: Alkyl chains (e.g., hexyl at position 4) and halogenated aryl groups (e.g., 3-chlorobenzyl) enhance anticonvulsant efficacy and safety profiles compared to shorter alkyl or non-halogenated substituents .

Antimicrobial Activity

Derivatives with electron-withdrawing groups or hybrid structures show enhanced antimicrobial effects:

  • 4-Amino-5-(3-fluorophenyl)-...: Synthesized in 85% yield via thiocarbohydrazide fusion, this derivative forms Schiff and Mannich bases with notable activity against bacterial and fungal strains .
  • 5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-...: S-alkyl derivatives of this compound exhibit broad-spectrum antimicrobial properties due to synergistic effects between the triazole and thiadiazole moieties .
  • 5-Benzyl-...: While primarily a synthetic intermediate, its derivatives (e.g., 4-arylideneamino analogs) demonstrate moderate antimicrobial activity, suggesting further optimization is needed .

Metabolic Stability and Reactivity

  • In Vivo Metabolism : 5-(4-Nitrophenyl)-4-phenyl-... undergoes hepatic acetylation and reduction to acetylated and amine metabolites in rats, highlighting susceptibility to metabolic modification .
  • Chemical Reactivity : Cyclocondensation of 5-(4-methylphenyl)-... with haloacetic acids yields regiospecific thiazolo-triazolones, demonstrating the scaffold’s versatility in generating fused heterocycles .
  • Tautomeric Stability : The thione form is energetically favored over the thiol tautomer by 9.6–12.1 kcal/mol, ensuring stability in biological systems .

Enzyme Inhibition and Drug Design

  • VIM-type Metallo-β-Lactamase Inhibition : Schiff base derivatives of 1,2,4-triazole-3-thiones act as broad-spectrum enzyme inhibitors. Replacing hydrazone bonds with stable ethyl links improves microbiological activity against antibiotic-resistant bacteria .
  • Mycobacterium tuberculosis Targeting: Hybrid triazole derivatives inhibit enoyl acyl carrier protein reductase (InhA), a key enzyme in bacterial fatty acid biosynthesis .

Biological Activity

5-Benzyl-2,3-dihydro-1H-1,2,4-triazole-3-thione is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring with a thione functional group, which is crucial for its biological activity. The molecular formula is C10H12N4SC_{10}H_{12}N_4S and it has a molecular weight of 224.29 g/mol. The presence of sulfur in the thione form enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A study demonstrated that triazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics like fluconazole .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
5-Benzyl-2,3-dihydro-1H-triazoleCandida albicans0.0156
Other TriazolesStaphylococcus aureus0.125
Other TriazolesEscherichia coli0.250

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro assays have shown that derivatives exhibit cytotoxic effects against several cancer cell lines including melanoma and breast cancer cells. For example, one derivative demonstrated an EC50 value of 9.7 µM against MDA-MB-231 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineEC50 (µM)
5-Benzyl-2,3-dihydro-1H-triazoleIGR39 (Melanoma)22.3
MDA-MB-231 (Breast Cancer)9.7
Panc-1 (Pancreatic Carcinoma)26.2

The biological activity of triazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance, the inhibition of fungal cytochrome P450 enzymes by triazoles disrupts ergosterol biosynthesis in fungi . In cancer cells, these compounds can induce apoptosis and inhibit cell migration through various pathways including the modulation of signaling cascades related to cell survival and proliferation .

Study on Antifungal Efficacy

A comparative study highlighted that certain triazole derivatives exhibited antifungal activity significantly superior to fluconazole against Candida albicans. The study provided insights into the structure-activity relationship (SAR), suggesting that modifications at specific positions on the triazole ring could enhance efficacy .

Research on Anticancer Properties

In another investigation focusing on hydrazone derivatives of triazoles, it was revealed that modifications led to increased selectivity towards cancer cells while reducing toxicity to normal cells. This study emphasized the potential for developing targeted therapies based on the structural characteristics of triazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-benzyl-1,2,4-triazole-3-thione derivatives, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of 1,2,4-triazole-3-thione derivatives typically involves cyclocondensation of thiosemicarbazides with carbonyl compounds or alkylation of pre-formed triazole-thione scaffolds. For example, the reaction of 4-amino-1,2,4-triazole-3-thione with benzyl halides under reflux in ethanol (60–80°C, 6–8 hours) yields 5-benzyl derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation), and temperature control to minimize byproducts like disulfides . Reaction progress can be monitored via TLC or HPLC, with yields ranging from 50–85% depending on substituent steric effects .

Q. How can structural characterization of 5-benzyl-1,2,4-triazole-3-thione derivatives be performed to confirm regiochemistry and purity?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR is critical for confirming regiochemistry. The thione sulfur induces deshielding of adjacent protons (e.g., triazole ring protons appear at δ 7.8–8.2 ppm in DMSO-d₆). IR spectroscopy identifies the C=S stretch (~1200–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ions (e.g., [M+H]⁺ for C₁₀H₁₀N₄S: calc. 218.0623, observed 218.0625) .
  • Elemental Analysis : CHNS microanalysis ensures purity (deviation <0.4% for C, H, N, S) .

Q. What preliminary biological screening assays are suitable for evaluating 5-benzyl-1,2,4-triazole-3-thione derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram+) and Escherichia coli (Gram−), with MIC values compared to ampicillin .
  • Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ values) and FRAP assay .
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ >100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of 5-benzyl-1,2,4-triazole-3-thione derivatives?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 or ORCA software can model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate with antioxidant activity. For example, lower HOMO-LUMO gaps (<4 eV) suggest higher reactivity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like Candida albicans sterol 14α-demethylase (PDB: 5TZ1). Docking scores <−7 kcal/mol indicate strong binding .
  • ADME Prediction : SwissADME or pkCSM predicts bioavailability (e.g., Lipinski violations ≤1) and BBB permeability .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of 1,2,4-triazole-3-thiones?

  • Methodological Answer : X-ray diffraction (SHELXL/ORTEP-III) confirms tautomerism. For example, 5-benzyl derivatives predominantly adopt the 3-thione tautomer in the solid state, with C=S bond lengths ~1.68 Å and N–H···S hydrogen bonds stabilizing the structure . Discrepancies with solution-state NMR data (e.g., thiol-thione equilibrium) can be addressed via variable-temperature NMR or neutron diffraction .

Q. What strategies mitigate synthetic challenges in N-alkylation vs. S-alkylation of 1,2,4-triazole-3-thiones?

  • Methodological Answer :

  • Regioselectivity Control : Use bulky alkylating agents (e.g., benzyl bromide) to favor N-alkylation due to steric hindrance at sulfur. Polar aprotic solvents (DMF, DMSO) enhance N-alkylation yields .
  • Protection-Deprotection : Temporarily protect the thione group with trimethylsilyl chloride before alkylation .
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor N-alkylation, while prolonged heating shifts equilibrium toward S-alkylation .

Q. How can structure-activity relationship (SAR) studies guide the design of novel 5-benzyl-1,2,4-triazole-3-thione analogs?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzyl para-position to enhance antimicrobial activity (MIC reduced by 50% vs. unsubstituted analogs) .
  • Heterocycle Fusion : Attach pyridinyl or morpholinyl groups to improve solubility (logP reduction by 0.5–1.0 units) and bioavailability .
  • Bioisosteric Replacement : Replace sulfur with selenium to modulate redox properties (e.g., higher glutathione peroxidase mimicry) .

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